2-((4-(Bromomethyl)benzyl)oxy)pyridine
Description
2-((4-(Bromomethyl)benzyl)oxy)pyridine is a brominated aromatic compound featuring a pyridine ring linked via an ether bond to a benzyl group substituted with a bromomethyl (-CH2Br) moiety. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electrophilic bromine atom. The compound is commonly employed as an intermediate in organic synthesis, especially in the preparation of pharmaceuticals and heterocyclic derivatives. Its molecular formula is C13H11BrN2O (exact mass: 306.01 g/mol), though slight variations in nomenclature and substituent positioning may exist depending on the synthetic pathway .
Properties
Molecular Formula |
C13H12BrNO |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
2-[[4-(bromomethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H12BrNO/c14-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-15-13/h1-8H,9-10H2 |
InChI Key |
WFCDETBFSLTKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-((4-(Bromomethyl)benzyl)oxy)pyridine with structurally analogous pyridine derivatives, focusing on molecular properties, reactivity, and applications.
Structural Analogs and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 2-((4-Bromobenzyl)oxy)pyridine | C12H10BrNO | 264.13 | -Br (benzyl position) | Not reported | Intermediate in drug synthesis |
| (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine | C14H12N2O3 | 256.26 | -NO2 (vinyl linkage) | Not reported | Electrophilic reaction studies |
| 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine | C14H14N2O3 | 258.28 | -NO2 (ethyl linkage) | Not reported | Nitroalkane reactivity studies |
| 2-(4-Bromomethylphenyl)pyridine | C12H10BrN | 248.13 | -Br (methyl on phenyl) | Not reported | Cross-coupling reactions |
Key Observations :
- Molecular Weight : The bromomethyl-substituted compound (306.01 g/mol) has a higher molecular weight than analogs with simple bromo or nitro groups due to the additional methyl group .
- Substituent Effects : The bromomethyl group enhances electrophilicity compared to nitrovinyl or nitroethyl substituents, making it more reactive in alkylation or arylation reactions .
Crystallographic and Conformational Analysis
- Dihedral Angles : In , bromophenyl-substituted pyrimidines exhibited dihedral angles of 2.1–22.0° between aromatic rings. The bromomethyl group in the target compound may induce similar torsional strain, affecting crystal packing and solubility .
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